molecular formula C48H40Si4 B091708 Octaphenylcyclotetrasilane CAS No. 1065-95-8

Octaphenylcyclotetrasilane

Cat. No. B091708
CAS RN: 1065-95-8
M. Wt: 729.2 g/mol
InChI Key: MHBOFSJQAKACCM-UHFFFAOYSA-N
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Description

Octaphenylcyclotetrasilane is a chemical compound with the molecular formula C48H40Si4 . It contains a total of 100 bonds, including 60 non-H bonds, 48 multiple bonds, 8 rotatable bonds, 48 aromatic bonds, 1 four-membered ring, and 8 six-membered rings .


Molecular Structure Analysis

The molecular structure of Octaphenylcyclotetrasilane is characterized by its unique arrangement of atoms. It contains a total of 100 bonds, including 60 non-H bonds, 48 multiple bonds, 8 rotatable bonds, 48 aromatic bonds, 1 four-membered ring, and 8 six-membered rings .

Scientific Research Applications

  • Preparation of α,ω-dichloropolydiphenylsilanes : Octaphenylcyclotetrasilane has been used in the preparation of α,ω-dichloropolydiphenylsilanes, leading to compounds with the formula Cl (SiPh2)n Cl, where n equals 2 to 5. This process involves the addition of chlorine to Octaphenylcyclotetrasilane with or without silicon-silicon cleavage of the polysilane after initial ring-opening (Gilman & Chapman, 1967).

  • Hydrohalogenation to form halo-derivatives : Octaphenylcyclotetrasilane reacts with anhydrous hydrogen halides to yield 1-halo-1,1,2,2,3,3,4,4-octaphenyltetrasilane. This provides a potential route for mixed dihalo derivatives, which could be valuable in various chemical syntheses (Gilman, Chapman, & Schwebke, 1968).

  • Synthesis of N-doped porous carbons for CO2 capture : Octaphenylcyclotetrasiloxane has been used as a substrate in the synthesis of N-doped porous carbons, showing potential for applications in CO2 capture and sequestration (Shao, Sang, Huang, & Liu, 2018).

  • Facilitating the dehydrogenative self-coupling of diphenylsilane : Octaphenylcyclotetra(siloxane) has been synthesized via the dehydrogenative self-coupling of diphenylsilane, demonstrating a novel mode of reactivity and efficiency in the preparation of industrially significant polymers (Albright & Gawley, 2011).

  • Estrogenic activity in mice : Octaphenylcyclotetrasiloxane has been studied for its estrogenic activity in mice, providing insights into the biological impacts of this compound (He et al., 2003).

  • X-Ray diffraction study of mesophases : The mesophase of Octaphenylcyclotetrasiloxane has been analyzed using X-ray diffraction, offering valuable information on its structural properties (Albertini, Dubini, Melone, Rustichelli, & Torquati, 1980).

  • Arylisocyanid insertions in Si-Si bonds : The compound reacts with aryl isocyanides, leading to insertions into the silicon-silicon bond, which has implications for the synthesis of novel compounds (Weidenbruch, Kroke, Peters, & Schnering, 1993).

  • Ring Opening Polymerization : Octaphenylcyclotetrasilane has been used in the ring-opening polymerization to produce high molecular weight linear polysilanes, demonstrating its potential in polymer chemistry (Fossum & Matyjaszewski, 1994).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical substance and the necessary precautions for handling it. According to the safety data sheet for Octaphenylcyclotetrasilane, it should be handled with care .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octakis-phenyltetrasiletane
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InChI

InChI=1S/C48H40Si4/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42)50(43-29-13-3-14-30-43,44-31-15-4-16-32-44)52(47-37-21-7-22-38-47,48-39-23-8-24-40-48)51(49,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H
Source PubChem
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InChI Key

MHBOFSJQAKACCM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
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Molecular Formula

C48H40Si4
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DSSTOX Substance ID

DTXSID2061432
Record name Cyclotetrasilane, octaphenyl-
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Molecular Weight

729.2 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Octaphenylcyclotetrasilane
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Product Name

Octaphenylcyclotetrasilane

CAS RN

1065-95-8
Record name 1,1,2,2,3,3,4,4-Octaphenylcyclotetrasilane
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Record name Octaphenylcyclotetrasilane
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Record name Octaphenylcyclotetrasilane
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Record name Cyclotetrasilane, 1,1,2,2,3,3,4,4-octaphenyl-
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Record name Octaphenylcyclotetrasilane
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Record name OCTAPHENYLCYCLOTETRASILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octaphenylcyclotetrasilane
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Octaphenylcyclotetrasilane
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Octaphenylcyclotetrasilane
Reactant of Route 4
Octaphenylcyclotetrasilane
Reactant of Route 5
Octaphenylcyclotetrasilane
Reactant of Route 6
Octaphenylcyclotetrasilane

Citations

For This Compound
186
Citations
AWP Jarvie, HJS Winkler, DJ Peterson… - Journal of the American …, 1961 - ACS Publications
An improved method of preparation of Kipping’s Compound (A) has been devised. The structure of this compound has been shown to be octaphenylcyclotetrasilane by the preparation …
Number of citations: 86 pubs.acs.org
L Párkányi, K Sasvári, I Barta - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
Octaphenyicyclotetrasilane, C48H40Si 4, crystallizes in the monoclinic space group C2/c with four molecules in a unit cell of dimensions a= 26.799, b= 10.201, c--19.084 A, fl= 128.59. …
Number of citations: 45 scripts.iucr.org
H Gilman, DR Chapman - Journal of Organometallic Chemistry, 1967 - Elsevier
A study of the preparation of α,ω-dichloropolydiphenylsilanes from octaphenylcyclotetrasilane (I) and decaphenylcyclopentasilane (II) with chlorinating reagents such as 1,1,2,2-…
Number of citations: 16 www.sciencedirect.com
MS Holtman, EP Schram - Inorganica Chimica Acta, 1980 - Elsevier
The 13 C NMR spectra of decaphenylcyclopentasilane, (I), 1,1,2,2,3,3,4,4-octaphenyltetrasilane, (II), 1,1,2,2,3,3,4,4,-octaphenyl-1-chlorotetrasilane, (III) and the metallocycle, cyclo-1,1-…
Number of citations: 7 www.sciencedirect.com
MF Lemanski, EP Schram - Inorganic Chemistry, 1976 - ACS Publications
… The relative rate and extent of Si-Si bond cleavage by Li for octaphenylcyclotetrasilane and … to be decaphenylcyclopentasilane as opposed to octaphenylcyclotetrasilane.5 By analogy …
Number of citations: 10 pubs.acs.org
SL Sosin, YV Shevchenko - Polymer Science USSR, 1975 - Elsevier
A series of polymers containing polydiphenylsilylene blocks have been prepared by polycondensation of the α,ω-dilithium derivative of octaphenyltetrasilane (DLP) with other …
Number of citations: 1 www.sciencedirect.com
AWP Jarvie, HJS Winkler, H Gilman - The Journal of Organic …, 1962 - ACS Publications
… This siloxane was obtained from octaphenylcyclotetrasilane … laboratories to purify octaphenylcyclotetrasilane, tetralin was … the oxidation of octaphenylcyclotetrasilane during its …
Number of citations: 11 pubs.acs.org
H Gilman, GL Schwebke - Advances in organometallic chemistry, 1964 - Elsevier
… Subsequently, it was discovered that the silicon-silicon bond in octaphenylcyclotetrasilane … of the silicon-silicon bond in octaphenylcyclotetrasilane is qualitatively of the order of that …
Number of citations: 71 www.sciencedirect.com
CJ Lee, B Wunderlich - Journal of Polymer Science: Polymer …, 1977 - Wiley Online Library
… The mass spectrum of octaphenylcyclotetrasilane vapor was taken using a Hitachi Perkin-Elmer (Model RM4-6E) mass spectrometer. The sample was heated to 300C under a pressure …
Number of citations: 1 onlinelibrary.wiley.com
ANNWP JARVIE, H GILMAN - The Journal of Organic Chemistry, 1961 - ACS Publications
… attack by these reagents than was octaphenylcyclotetrasilane. … We have found that octaphenylcyclotetrasilane is more … The reaction of octaphenylcyclotetrasilane with an equimolar …
Number of citations: 24 pubs.acs.org

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